tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate: is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects .
Mode of Action
Imidazole-containing compounds are known for their versatile chemical and biological properties . They can interact with their targets in various ways, leading to changes in the target’s function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate: plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in the compound is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in enzymatic reactions. This compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can bind to the active sites of enzymes, altering their activity and influencing biochemical pathways .
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of proteins essential for cell function .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit enzymes by occupying their active sites or activate them by stabilizing their active conformations. These interactions can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of This compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Amination: The alkylated imidazole is reacted with a suitable amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino group with tert-butyl bromoacetate to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under reflux conditions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry for the synthesis of metal complexes.
- Employed in organic synthesis as a building block for more complex molecules .
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring .
Medicine:
- Explored for its potential therapeutic applications, including as an antifungal, antibacterial, and antiviral agent .
Industry:
Comparison with Similar Compounds
Imidazole: The parent compound, which shares the core imidazole ring structure.
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Metronidazole: An antimicrobial agent that contains an imidazole ring and is used to treat infections.
Uniqueness:
Properties
IUPAC Name |
tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)5-7-14-6-4-9-16-10-8-15-11-16/h8,10-11,14H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZIZYSWJYCNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCCN1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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